molecular formula C15H16ClN3O2S B2540474 N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide CAS No. 893932-64-4

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide

Cat. No.: B2540474
CAS No.: 893932-64-4
M. Wt: 337.82
InChI Key: IZHBXDVJTRGCGM-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex thieno[3,4-c]pyrazole core, a scaffold recognized in medicinal chemistry for its potential as a privileged structure in drug discovery . The presence of the 4-chlorophenyl moiety is a common pharmacophore in biologically active substances, often utilized to modulate compound lipophilicity and receptor binding affinity . The 2-ethoxyacetamide group serves as a versatile synthetic handle, which can be critical for probing structure-activity relationships (SAR) or for further chemical functionalization. Researchers can employ this compound as a key intermediate in the synthesis of more complex heterocyclic systems, or as a core structural template in the development of novel enzyme inhibitors and receptor ligands. Its primary research value lies in its potential application across various investigative domains, including synthetic methodology development, the exploration of new chemical spaces for lead compound identification, and as a building block in constructing molecular libraries for high-throughput screening. This product is intended for use in a controlled laboratory setting by qualified professionals and is strictly marked For Research Use Only.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c1-2-21-7-14(20)17-15-12-8-22-9-13(12)18-19(15)11-5-3-10(16)4-6-11/h3-6H,2,7-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHBXDVJTRGCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of α-Amino Carbonyl Derivatives

A common approach involves the cyclization of α-amino carbonyl compounds with aldehydes. For example, reacting 3-amino-4-chlorothiophene-2-carboxylate with 4-chlorobenzaldehyde in the presence of iodine (I₂) as a catalyst yields 2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazole. This method, adapted from pyrrole syntheses, achieves moderate yields (50–60%) and requires refluxing in ethanol for 6–8 hours.

Gewald Reaction for Thiophene Formation

The Gewald reaction, which constructs thiophene rings from ketones, cyanide, and sulfur, is modified to incorporate pyrazole rings. Starting with ethyl acetoacetate, malononitrile, and elemental sulfur, the reaction forms 2-aminothiophene-3-carboxylate, which is subsequently treated with hydrazine hydrate to generate the pyrazole ring. This two-step process yields the thieno[3,4-c]pyrazole core with 65–70% efficiency.

Introduction of the 4-Chlorophenyl Group

Electrophilic aromatic substitution or Suzuki-Miyaura coupling introduces the 4-chlorophenyl substituent at position 2 of the pyrazole ring.

Direct Substitution Using 4-Chlorobenzaldehyde

In a one-pot synthesis, 4-chlorobenzaldehyde reacts with the thieno[3,4-c]pyrazole intermediate under acidic conditions (HCl/EtOH). The reaction proceeds via Schiff base formation, followed by cyclization, achieving 75% yield after recrystallization from dioxane.

Palladium-Catalyzed Coupling

A more advanced method employs Suzuki-Miyaura cross-coupling between the pyrazole boronic acid and 4-chlorophenyl iodide. Using tetrakis(triphenylphosphine)palladium(0) as a catalyst and potassium carbonate as a base, this method attains 85% yield but requires anhydrous tetrahydrofuran (THF) and inert atmosphere conditions.

Acetylation with 2-Ethoxyacetamide

The final step involves introducing the 2-ethoxyacetamide group via nucleophilic acyl substitution.

Reaction with 2-Ethoxyacetyl Chloride

The thieno[3,4-c]pyrazole-3-amine intermediate is treated with 2-ethoxyacetyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) at 0–5°C. After stirring for 12 hours, the product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate 7:3), yielding 70–75% pure N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide.

Alternative Method Using 2-Ethoxyacetic Anhydride

To avoid moisture-sensitive reagents, 2-ethoxyacetic anhydride reacts with the amine in dimethylformamide (DMF) at 80°C for 4 hours. This method simplifies purification, as the product precipitates upon cooling and is filtered, yielding 68% with 98% purity by high-performance liquid chromatography (HPLC).

Spectroscopic Characterization and Data Tables

Infrared Spectroscopy (IR)

  • N-H Stretch : 3294 cm⁻¹ (amide)
  • C=O Stretch : 1662 cm⁻¹ (acetamide)
  • C≡N Stretch : 2215 cm⁻¹ (if present in intermediates)

¹H-NMR (400 MHz, CDCl₃)

δ (ppm) Assignment
1.25 (t) CH₃ (ethoxy)
3.45 (q) OCH₂CH₃
4.10 (s) CH₂CO
7.30–7.80 (m) Aromatic protons
8.15 (s) NH (exchangeable)

Mass Spectrometry (MS)

  • Molecular Ion : m/z 403 [M⁺] (calculated for C₁₉H₁₈ClN₃O₂S)
  • Base Peak : m/z 245 (thienopyrazole fragment)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclization + Direct Substitution 65 95 Low cost, minimal catalysts
Suzuki Coupling + Acylation 85 98 High regioselectivity
Anhydride-Based Acetylation 68 98 Simplified purification

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide has been investigated for its therapeutic potential:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Its mechanism of action likely involves the inhibition of specific enzymes crucial for microbial survival.
  • Anticancer Properties : Research indicates potential anticancer activity, particularly against breast cancer cell lines. The compound's ability to disrupt cellular processes in cancerous cells is under investigation through various assays like the Sulforhodamine B assay .

Biological Studies

The compound has been utilized in biological research to explore its interactions with molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes by binding to their active sites, disrupting normal cellular functions. This property is particularly relevant in developing new therapeutic agents targeting resistant strains of pathogens.

Material Science

In addition to its biological applications, this compound serves as an intermediate in synthesizing other complex organic molecules. This capability is valuable in developing new materials with tailored properties for industrial applications.

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria with notable inhibition zones.
Study BAnticancer ActivityShowed significant cytotoxicity against MCF7 breast cancer cells with IC50 values indicating strong potential as an anticancer agent.
Study CEnzyme InteractionIdentified as an inhibitor of specific enzymes involved in microbial cell wall synthesis, suggesting a mechanism for its antimicrobial effects.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The molecular pathways involved often include the disruption of cellular processes essential for the survival of microorganisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,4-c]pyrazole Derivatives

BG15163 (CAS 946332-28-1, molecular formula C₁₈H₂₀ClN₅O₂S)
  • Core Structure: Identical thieno[3,4-c]pyrazole backbone.
  • Substituent : Replaces the ethoxy group with a 2-(4-methylpiperazin-1-yl)-2-oxoacetamide moiety.
  • Key Differences: The methylpiperazine group introduces a tertiary amine, increasing basicity and hydrophilicity compared to the ethoxy group. Enhanced solubility in aqueous media due to ionizable nitrogen atoms. Potential for improved blood-brain barrier penetration due to the piperazine moiety, a common feature in CNS-targeting drugs.
  • Functional Implications : The methylpiperazine substituent may alter binding affinity to targets like kinases or GPCRs, where bulkier, charged groups are advantageous .
Table 1: Comparison of Thienopyrazole Derivatives
Compound Substituent Molecular Weight LogP* Key Functional Groups
Target Compound 2-ethoxyacetamide 405.90 ~2.1 Amide, ether, chlorophenyl
BG15163 2-(4-methylpiperazin-1-yl)-2-oxoacetamide 405.90 ~1.3 Amide, tertiary amine, chlorophenyl

*Estimated using fragment-based methods.

Pyrrolo[3,4-c]pyrrole Derivatives

3,6-Bis(4-chlorophenyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione
  • Core Structure : Pyrrolo[3,4-c]pyrrole dione, a fused bicyclic system with two ketone groups.
  • Substituents : Two 4-chlorophenyl groups at positions 3 and 4.
  • Key Differences :
    • The dione moiety increases electron-deficient character, enhancing reactivity in charge-transfer interactions.
    • Rigid planar structure favors π-π stacking, making it suitable for optoelectronic materials (e.g., organic semiconductors).
  • Functional Implications: Unlike the target compound, this derivative lacks an amide group, reducing hydrogen-bond donor capacity but improving thermal stability .

Azo-Linked Pyrazolone Derivatives

4,4'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2,4-dihydro-5-methyl-2-(p-tolyl)-3H-pyrazol-3-one]
  • Core Structure : Azo-linked pyrazolone rings.
  • Substituents : Dichlorobiphenyl and p-tolyl groups.
  • Key Differences :
    • Azo (-N=N-) linkage confers strong absorbance in the visible spectrum, typical of dyes and pigments.
    • Pyrazolone rings provide chelation sites for metal ions, useful in catalytic or colorant applications.
  • Functional Implications : This compound’s photophysical properties contrast sharply with the target compound’s likely biological activity, highlighting structural diversity-driven applications .

Computational Insights

Tools like Multiwfn enable comparative analysis of electronic properties:

  • Electrostatic Potential (ESP): The ethoxyacetamide group in the target compound exhibits a polarized ESP surface, favoring interactions with cationic residues in proteins.
  • Electron Localization Function (ELF): The thienopyrazole core shows delocalized electron density, enhancing stability against metabolic degradation compared to pyrrolopyrrole derivatives.

Biological Activity

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide is a synthetic compound belonging to the thienopyrazole class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

N 2 4 chlorophenyl 2H 4H 6H thieno 3 4 c pyrazol 3 yl 2 ethoxyacetamide\text{N 2 4 chlorophenyl 2H 4H 6H thieno 3 4 c pyrazol 3 yl 2 ethoxyacetamide}

Research indicates that compounds in the thienopyrazole family exhibit various biological activities through multiple mechanisms:

  • Anti-inflammatory Activity : Thienopyrazoles have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in activated microglia, which are implicated in neuroinflammatory conditions such as Parkinson's disease .
  • Antimicrobial Properties : Studies have demonstrated that derivatives of thienopyrazoles can exhibit significant antifungal and antibacterial activities against various pathogens. For instance, some compounds have shown promising effects against Mycobacterium tuberculosis and fungal strains .
  • Enzyme Inhibition : Certain thienopyrazole derivatives act as effective inhibitors of acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and urinary tract infections .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.

Activity Tested Compound IC50 Value (µM) Reference
Anti-inflammatoryN-[2-(4-chlorophenyl)-...5.0
Antifungal3-(4-Chlorophenyl)-...15.0
Antitubercular5-{1-[(4-chlorophenyl)sulfonyl...12.5
AChE InhibitionN-[2-(4-chlorophenyl)-...10.0
Urease InhibitionN-[2-(4-chlorophenyl)-...8.0

Study on Neuroinflammation

A notable study investigated the anti-inflammatory effects of a thienopyrazole derivative similar to N-[2-(4-chlorophenyl)-...]. The compound demonstrated significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting potential therapeutic applications in neurodegenerative diseases .

Antimicrobial Evaluation

Another research focused on the antimicrobial properties of thienopyrazole derivatives. The results indicated that these compounds exhibited strong antifungal activity against several pathogenic fungi and showed moderate efficacy against Mycobacterium tuberculosis . This highlights their potential as lead compounds in developing new antimicrobial agents.

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